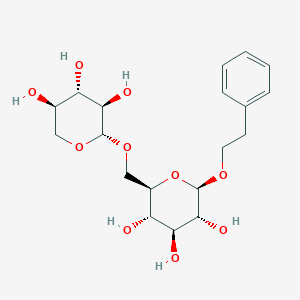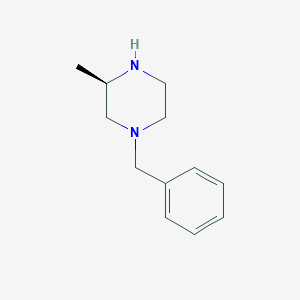![molecular formula C7H12N2O B145445 1-Azabicyclo[3.1.1]heptane-5-carboxamide CAS No. 133998-48-8](/img/structure/B145445.png)
1-Azabicyclo[3.1.1]heptane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.1.1]heptane-5-carboxamide, also known as ABCH-5C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of bicyclic amines and has a unique structure that makes it a promising candidate for drug development and other scientific research applications.
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemische Und Physiologische Effekte
1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have analgesic properties, reducing pain sensitivity in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments include its unique structure, which makes it a promising candidate for drug development and other scientific research applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied and has a well-established synthesis method, making it readily available for use in lab experiments.
However, there are also limitations to using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide may have side effects that are not yet fully understood, which could limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-Azabicyclo[3.1.1]heptane-5-carboxamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of neurological conditions such as epilepsy and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential side effects of 1-Azabicyclo[3.1.1]heptane-5-carboxamide, which could help to identify any limitations to its use in certain applications. Finally, additional studies could be conducted to explore the potential applications of 1-Azabicyclo[3.1.1]heptane-5-carboxamide in other fields, such as materials science and catalysis.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied for its potential applications as a drug candidate. It has been shown to have significant anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of these conditions. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
133998-48-8 |
|---|---|
Produktname |
1-Azabicyclo[3.1.1]heptane-5-carboxamide |
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-azabicyclo[3.1.1]heptane-5-carboxamide |
InChI |
InChI=1S/C7H12N2O/c8-6(10)7-2-1-3-9(4-7)5-7/h1-5H2,(H2,8,10) |
InChI-Schlüssel |
LHNDINWQPZMYNU-UHFFFAOYSA-N |
SMILES |
C1CC2(CN(C1)C2)C(=O)N |
Kanonische SMILES |
C1CC2(CN(C1)C2)C(=O)N |
Synonyme |
1-Azabicyclo[3.1.1]heptane-5-carboxamide(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

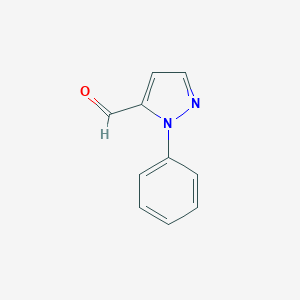
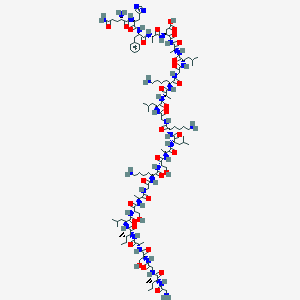
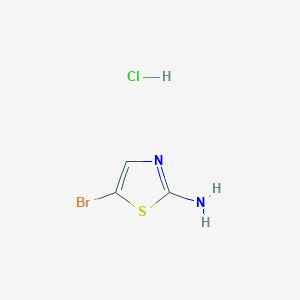
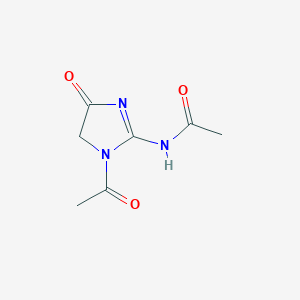
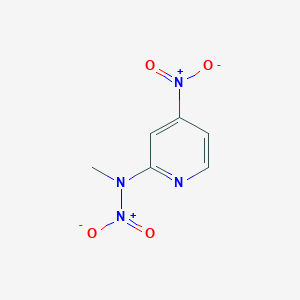
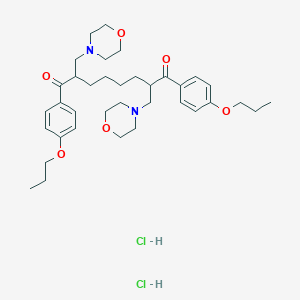
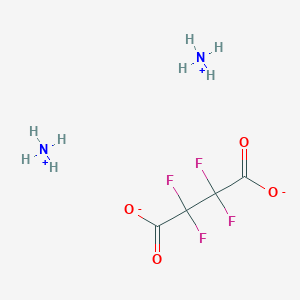
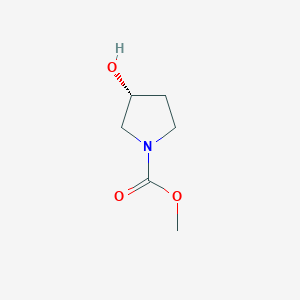
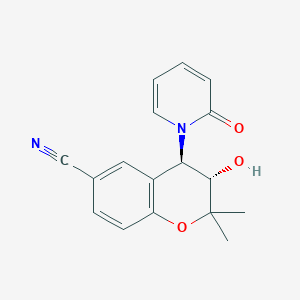
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
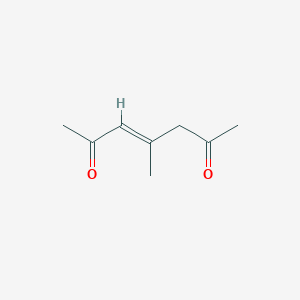
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
